molecular formula C14H10N4O6 B195765 5-Hydroxydantrolene CAS No. 52130-25-3

5-Hydroxydantrolene

Cat. No.: B195765
CAS No.: 52130-25-3
M. Wt: 330.25 g/mol
InChI Key: PGORTQZSSAZLCK-VIZOYTHASA-N
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Description

5-Hydroxydantrolene is a metabolite of dantrolene, a skeletal muscle relaxant primarily used to treat malignant hyperthermia and chronic muscle spasticity. The compound is characterized by its unique chemical structure, which includes a hydantoin ring and a nitrophenyl group. It is known for its muscle relaxant properties, although it is less potent than its parent compound, dantrolene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxydantrolene involves the hydroxylation of dantrolene. This process typically occurs in the liver, where dantrolene undergoes metabolic transformation. The hydroxylation reaction can be catalyzed by enzymes such as cytochrome P450 .

Industrial Production Methods: Industrial production of this compound is not common due to its primary formation as a metabolite in vivo. laboratory synthesis can be achieved through controlled hydroxylation reactions using specific reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxydantrolene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxydantrolene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxydantrolene involves its interaction with the ryanodine receptor, a major calcium release channel in the sarcoplasmic reticulum of skeletal muscle cells. By binding to this receptor, this compound decreases intracellular calcium concentration, thereby inhibiting muscle contraction. This mechanism is similar to that of dantrolene, although this compound is less potent .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxydantrolene is unique due to its specific hydroxylation at the hydantoin ring, which imparts distinct chemical and pharmacological properties. Its formation as a metabolite in vivo and its specific interaction with the ryanodine receptor highlight its importance in the study of muscle relaxants .

Properties

IUPAC Name

5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGORTQZSSAZLCK-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-25-3
Record name 5-Hydroxydantrolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-DANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9S8199RFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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